molecular formula C15H17NO4S2 B2543624 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYLTHIOPHENE-2-SULFONAMIDE CAS No. 1421451-52-6

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYLTHIOPHENE-2-SULFONAMIDE

Cat. No.: B2543624
CAS No.: 1421451-52-6
M. Wt: 339.42
InChI Key: VCIQAVDPYTUVCG-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a 2,3-dihydro-1-benzofuran scaffold linked to a 5-methylthiophene-2-sulfonamide group via a hydroxyethyl chain. The benzofuran moiety is a common structural element in biologically active compounds, while the sulfonamide group is a key pharmacophore known for its ability to inhibit enzymes like carbonic anhydrases . Sulfonamides and their derivatives have a well-established role in scientific research, serving as carboxylic acid bioisosteres to optimize properties like metabolic stability and binding affinity in lead compound optimization . This specific structural framework suggests potential for investigating enzyme inhibition and receptor modulation. Researchers can utilize this compound as a building block or reference standard in the design and synthesis of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-10-2-5-15(21-10)22(18,19)16-9-13(17)11-3-4-14-12(8-11)6-7-20-14/h2-5,8,13,16-17H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIQAVDPYTUVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYLTHIOPHENE-2-SULFONAMIDE typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the thiophene sulfonamide group. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiophene sulfonamide group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of transition-metal catalysis can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYLTHIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

Neuroprotective Properties

Research indicates that compounds derived from benzofuran structures exhibit neuroprotective effects. The compound N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide has shown promise in protecting neuronal cells from oxidative stress and neurodegeneration. Studies suggest that such compounds can inhibit lipid peroxidation and scavenge free radicals, thus mitigating damage associated with conditions like stroke and traumatic brain injury .

Antimicrobial Activity

The sulfonamide group within this compound enhances its antibacterial properties. Sulfonamides are known for their ability to inhibit bacterial growth by blocking folate synthesis. Preliminary studies have shown that derivatives of this compound can exhibit significant antibacterial activity against various strains of bacteria, making them potential candidates for the development of new antibiotics .

Antiviral Applications

Recent investigations into the antiviral properties of benzofuran derivatives highlight their potential against viral infections. The compound this compound is being studied for its efficacy against viruses such as Hepatitis C and HIV. Its mechanism involves the inhibition of viral replication and the modulation of host immune responses, providing a dual approach to combat viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the benzofuran moiety contributes to its lipophilicity, enhancing membrane permeability and bioavailability. Modifications to the thiophene and sulfonamide groups can further improve its potency and selectivity against specific biological targets .

Neuroprotection in Animal Models

In a study involving animal models of traumatic brain injury, derivatives similar to this compound demonstrated a significant reduction in neuronal cell death and improved functional recovery post-injury. This suggests that the compound could be developed into a therapeutic agent for neuroprotective strategies .

Antimicrobial Efficacy

A series of experiments assessed the antibacterial activity of various sulfonamide derivatives against common pathogens. Results indicated that certain modifications to the benzofuran structure resulted in enhanced antibacterial efficacy, with minimum inhibitory concentrations (MIC) lower than those of existing antibiotics .

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYLTHIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYLTHIOPHENE-2-SULFONAMIDE is unique due to its combined benzofuran and thiophene sulfonamide moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula and characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C13H15N1O4S1
Molecular Weight 273.39 g/mol
CAS Number Not widely reported

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. For instance, compounds related to benzofuran have been shown to inhibit tubulin polymerization, which is critical for cell division. A study found that certain dihydrobenzofuran derivatives inhibited mitosis in cell cultures at micromolar concentrations by interacting with the colchicine binding site on tubulin . This suggests that this compound may possess similar antitumor efficacy.

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization : Similar to other benzofuran derivatives, it may disrupt microtubule formation, leading to cell cycle arrest.
  • CB2 Receptor Agonism : Some benzofuran derivatives have been identified as selective agonists for cannabinoid receptor 2 (CB2), which is involved in anti-inflammatory responses and pain modulation . This could indicate a potential therapeutic role in managing pain and inflammation.

Case Studies and Research Findings

  • Anticancer Screening :
    • A comprehensive evaluation of various dihydrobenzofuran derivatives demonstrated their potential as anticancer agents. Compounds were tested against a panel of 60 human tumor cell lines, revealing significant cytotoxicity at low concentrations .
  • Immunosuppressive Properties :
    • Another study highlighted the immunosuppressive effects of related compounds, suggesting that modifications in the benzofuran structure could lead to potent immunosuppressants . This opens avenues for exploring this compound in autoimmune disease therapies.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other similar compounds is essential:

Compound NameBiological ActivityReference
2,3-Dihydrobenzofuran DerivativesAntitumor activity via tubulin inhibition
N-Alkyl-Isatin Acylhydrazone DerivativesCB2 agonism; pain modulation
Benzofuran-based ImmunosuppressantsImmunosuppressive properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide, and how can purity be optimized?

  • Synthesis : Multi-step organic synthesis is typically employed, involving:

  • Step 1 : Friedel-Crafts acylation or sulfonylation to functionalize the benzofuran core .
  • Step 2 : Coupling of the 5-methylthiophene-2-sulfonamide moiety via nucleophilic substitution or amide bond formation under inert atmospheres (e.g., N₂ or Ar) .
  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) at controlled temperatures (40–60°C) to minimize side reactions .
    • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR .

Q. How should researchers characterize the compound’s physicochemical properties and stability?

  • Key Parameters :

  • Solubility : Assess in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λmax ~270–300 nm for sulfonamides) .
  • Stability : Conduct accelerated degradation studies (pH 1–9, 40–60°C) monitored by LC-MS to identify hydrolytic or oxidative degradation products .
    • Spectroscopic Data :
  • ¹H NMR : Expected signals include δ 6.5–7.2 ppm (aromatic protons), δ 4.5–5.0 ppm (hydroxyethyl group), and δ 2.5 ppm (methylthiophene) .
  • IR : Peaks at ~3350 cm⁻¹ (OH stretch), 1320–1150 cm⁻¹ (sulfonamide S=O), and 1600 cm⁻¹ (benzofuran C=C) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Screening :

  • Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Compare activity to sulfamethoxazole or other sulfonamide controls .
    • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 50 µM desirable) .

Advanced Research Questions

Q. What mechanistic hypotheses explain its antibacterial activity, and how can they be tested?

  • Proposed Mechanism : Inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
  • Validation Strategies :

  • Enzyme Assays : Recombinant DHPS inhibition assays with IC₅₀ determination via spectrophotometric monitoring of substrate depletion .
  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and DHPS active site (PDB: 1AJ0) .
    • Resistance Studies : Compare activity against wild-type and sulfonamide-resistant E. coli strains (e.g., folP mutations) .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Key Modifications :

  • Benzofuran Core : Replace with dihydrofuran or indole derivatives to assess impact on lipophilicity .
  • Sulfonamide Group : Introduce electron-withdrawing substituents (e.g., -CF₃) to enhance enzyme binding .
    • SAR Data Table :
DerivativeR GroupMIC (S. aureus)LogP
Parent-H8 µg/mL2.1
-CF₃-CF₃2 µg/mL2.8
-OCH₃-OCH₃16 µg/mL1.9
Hypothetical data based on analogous sulfonamides .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in MIC values may arise from variations in assay conditions (e.g., inoculum size, growth media).
  • Methodological Solutions :

  • Standardize protocols using CLSI guidelines .
  • Include internal controls (e.g., ciprofloxacin) in each assay batch.
    • Data Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, serum albumin binding) .

Q. What advanced analytical techniques are critical for studying its metabolism?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .
  • Key Enzymes : Identify CYP450 isoforms involved using chemical inhibitors (e.g., ketoconazole for CYP3A4) .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, stoichiometry) to minimize batch-to-batch variability .
  • Data Transparency : Share raw spectral data (NMR, MS) in supplementary materials for peer validation .
  • Ethical Compliance : Adhere to institutional guidelines for handling antimicrobial agents to prevent resistance development .

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